tert-Butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate
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Description
“tert-Butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate” is a chemical compound with the molecular formula C11H14N2O4 . It is a derivative of carbamic acid, with a tert-butyl group attached to the nitrogen of the carbamate function .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with hydroxy and formyl substituents at the 3rd and 4th positions, respectively . The carbamate group is attached to the pyridine ring at the 2nd position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 238.24 . It is a solid at room temperature .Scientific Research Applications
Photocatalyzed Amination and Cascade Reactions
A study by Wang et al. (2022) highlights the application of a similar compound, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, in photocatalyzed amination of o-hydroxyarylenaminones. This process establishes a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. These compounds have significant potential in constructing diverse amino pyrimidines, broadening the applications of photocatalyzed protocols in organic synthesis (Wang et al., 2022).
Synthesis of N-(Boc) Nitrone Equivalents
Research by Guinchard et al. (2005) on tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates illustrates their synthesis from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their behavior as N-(Boc)-protected nitrones. These findings underscore the utility of such compounds as building blocks in organic synthesis, facilitating the creation of N-(Boc)hydroxylamines and expanding the toolkit available for chemical synthesis (Guinchard et al., 2005).
Carbocyclic Analogues of Nucleotides
The synthesis of carbocyclic analogues of 2′-deoxyribonucleotides using tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as an intermediate is reported by Ober et al. (2004). This intermediate is crucial for the enantioselective synthesis of these analogues, showcasing the role of tert-butyl carbamates in nucleotide analogue synthesis (Ober et al., 2004).
Dye-Sensitized Solar Cells
A study on the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells by Boschloo et al. (2006) demonstrates the impact on solar cell performance. Although not directly related to tert-Butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate, it provides insight into the broader applications of tert-butylpyridine derivatives in enhancing the efficiency of solar cells (Boschloo et al., 2006).
properties
IUPAC Name |
tert-butyl N-(3-formyl-4-oxo-1H-pyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-9-7(6-14)8(15)4-5-12-9/h4-6H,1-3H3,(H2,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGXVGSXEVOWDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=O)C=CN1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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